molecular formula C15H24N3O5P B1469706 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate CAS No. 1177093-23-0

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Cat. No.: B1469706
CAS No.: 1177093-23-0
M. Wt: 357.34 g/mol
InChI Key: IRHHRTPJHMOYBL-UHFFFAOYSA-N
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Description

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is a chemical compound known for its potential applications in various scientific fields. It is related to primaquine, a well-known antimalarial drug. The compound’s structure includes a quinoline core with an amino group and a methoxy group, making it a versatile molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit oxidizing properties, which can influence redox reactions within cells . It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity and expression levels. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has shown potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function . High doses of this compound can lead to toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. This compound has been found to localize to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and acetylation. The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-amino-6-methoxyquinoline with 4-aminopentylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the amino groups, potentially leading to different functionalized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research and industrial applications .

Scientific Research Applications

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Primaquine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a quinoline core but different substituents.

    Mefloquine: A quinoline-based antimalarial with distinct structural features.

Uniqueness

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1177093-23-0

Molecular Formula

C15H24N3O5P

Molecular Weight

357.34 g/mol

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)

InChI Key

IRHHRTPJHMOYBL-UHFFFAOYSA-N

SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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